molecular formula C18H18O5 B12617515 (5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one CAS No. 886986-68-1

(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one

Cat. No.: B12617515
CAS No.: 886986-68-1
M. Wt: 314.3 g/mol
InChI Key: XJOCBOJIYKIWLS-QZTJIDSGSA-N
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Description

(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one is a chemical compound with a unique structure that includes two methoxyphenyl groups attached to a dioxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxanone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxanone ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-5,6-bis(4-hydroxyphenyl)-1,4-dioxan-2-one: Similar structure but with hydroxy groups instead of methoxy groups.

    (5R,6R)-5,6-bis(4-methylphenyl)-1,4-dioxan-2-one: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

886986-68-1

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one

InChI

InChI=1S/C18H18O5/c1-20-14-7-3-12(4-8-14)17-18(23-16(19)11-22-17)13-5-9-15(21-2)10-6-13/h3-10,17-18H,11H2,1-2H3/t17-,18-/m1/s1

InChI Key

XJOCBOJIYKIWLS-QZTJIDSGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](OC(=O)CO2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(OC(=O)CO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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